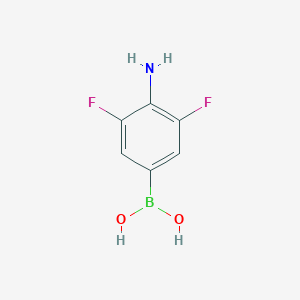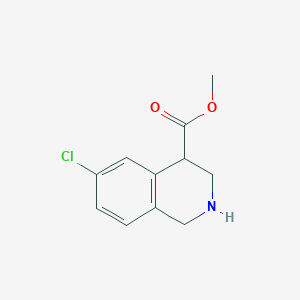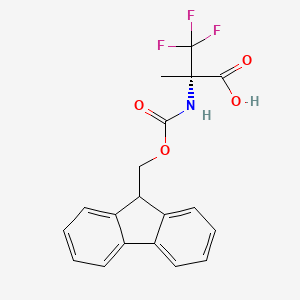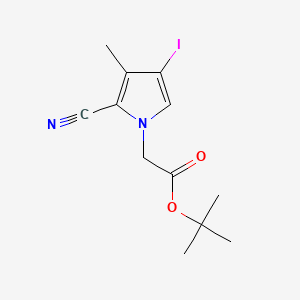
tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is a synthetic organic compound with the molecular formula C12H15IN2O2. It is characterized by the presence of a tert-butyl ester group, a cyano group, and an iodine atom attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-cyano-4-iodo-3-methyl-1H-pyrrole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyrrole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group, while oxidizing agents like potassium permanganate (KMnO4) can oxidize the pyrrole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while reduction of the cyano group can produce amine derivatives .
科学研究应用
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate has several scientific research applications, including:
作用机制
The mechanism of action of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
tert-Butyl cyanoacetate: Similar in structure but lacks the pyrrole ring and iodine atom.
tert-Butyl acetate: Similar ester group but lacks the cyano and pyrrole functionalities.
tert-Butyl 4-iodobenzoate: Contains an iodine atom but differs in the aromatic ring structure.
Uniqueness
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is unique due to the combination of its cyano, iodine, and pyrrole functionalities, which confer distinct chemical reactivity and potential biological activities .
属性
分子式 |
C12H15IN2O2 |
|---|---|
分子量 |
346.16 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-cyano-4-iodo-3-methylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C12H15IN2O2/c1-8-9(13)6-15(10(8)5-14)7-11(16)17-12(2,3)4/h6H,7H2,1-4H3 |
InChI 键 |
DFHUSAKSMHDPLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=C1I)CC(=O)OC(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)

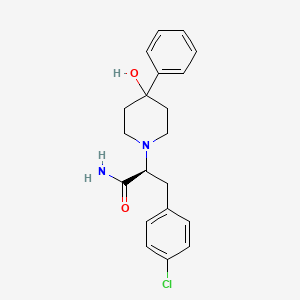
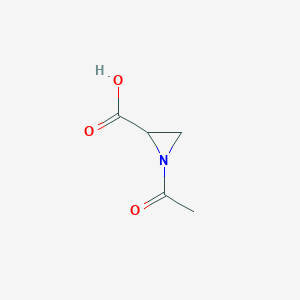
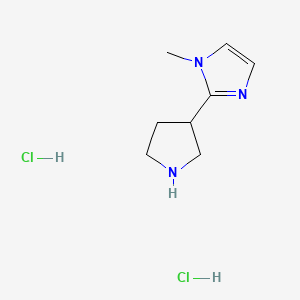
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
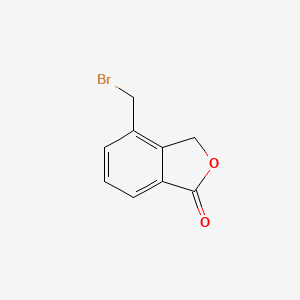
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
